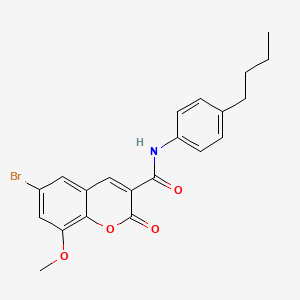
6-bromo-N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
説明
Synthesis Analysis
Chromene compounds, including those closely related to 6-bromo-N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, are typically synthesized through several organic chemistry techniques. One common method involves the condensation of phenolic precursors with α,β-unsaturated carbonyl compounds in the presence of acid or base catalysts. Specific synthesis routes may vary depending on the substituents attached to the chromene core. For instance, tritium-labeled chromene derivatives have been synthesized for biological studies, indicating the versatility of chromene synthesis methods (Thimm et al., 2013).
Molecular Structure Analysis
The molecular structure of chromene derivatives, including the core 2H-chromene moiety, is characterized by a benzopyran framework. This structure is often studied using X-ray crystallography, revealing details about the conformation, bond lengths, and angles critical for understanding the compound's chemical behavior and interactions. For example, studies on related chromene compounds have shown a range of conformations influenced by substituents, highlighting the importance of molecular structure analysis in predicting reactivity and properties (Reis et al., 2013).
科学的研究の応用
GPR35 Agonist Applications
6-bromo-N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been explored for its application as a potent and selective agonist for the orphan G protein-coupled receptor GPR35. Studies have shown that certain derivatives, including those with bromo and methoxy substituents, exhibit high affinity and selectivity towards GPR35, suggesting their potential in researching the receptor's physiological and pathophysiological roles. These compounds could serve as powerful tools in elucidating GPR35's function and evaluating its viability as a drug target, with implications for treating conditions where GPR35 is involved (Thimm et al., 2013); (Funke et al., 2013).
Crystal Structure Insights
The compound's structural analogs have been studied for their crystal structures, providing insights into their molecular conformations and interactions. These studies contribute to our understanding of how structural variations influence the properties and activities of such compounds. For example, the analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives offers valuable information on their conformation and potential interaction mechanisms, which can be crucial for designing more effective GPR35 agonists with improved specificity and efficacy (Reis et al., 2013).
Fluorescence and Solid-State Properties
Moreover, research into the fluorescence properties of related chromene derivatives, such as benzo[c]coumarin carboxylic acids, sheds light on their potential applications in material science and bioimaging. These compounds exhibit excellent fluorescence in both solution and solid states, suggesting their utility as fluorescent markers or in the development of optical materials (Shi et al., 2017).
Anticancer Potential
Additionally, some analogs of 6-bromo-N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide have been identified for their potent antiproliferative activities against various tumor cell lines. This highlights the potential of these compounds in cancer research, particularly in exploring new therapeutic agents that could inhibit key pathways involved in cancer progression, such as the phosphoinositide 3-kinase (PI3K) pathway (Yin et al., 2013).
特性
IUPAC Name |
6-bromo-N-(4-butylphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4/c1-3-4-5-13-6-8-16(9-7-13)23-20(24)17-11-14-10-15(22)12-18(26-2)19(14)27-21(17)25/h6-12H,3-5H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVYTWRTANDKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4580526.png)

![5,6-dimethyl-2-[(3-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580547.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4580550.png)
![5-[(4-fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4580559.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4580562.png)
![N~2~-(4-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580565.png)
![N-[3-(dimethylamino)propyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B4580571.png)
![6-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4580580.png)
![2-oxo-2-phenylethyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4580586.png)
![8-methoxy-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4580602.png)
![2-(4-chlorophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4580617.png)
![1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B4580621.png)
![N~1~-allyl-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580628.png)